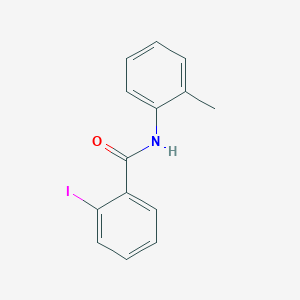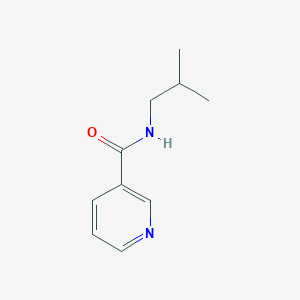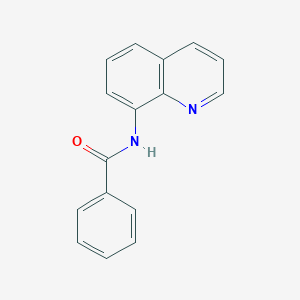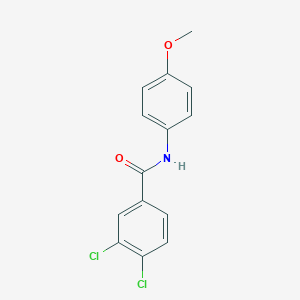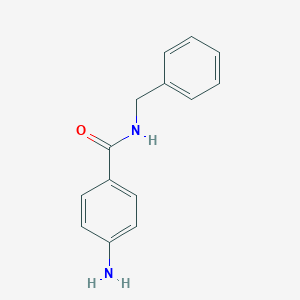
2-naphthyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-naphthyl 4-methylbenzoate: is an organic compound with the molecular formula C₁₈H₁₄O₂ and a molecular weight of 262.3026 g/mol . It is an ester formed from p-toluic acid and 2-naphthol. This compound is known for its applications in organic synthesis and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fischer Esterification: This method involves the reaction of p-toluic acid with 2-naphthol in the presence of a strong acid catalyst like sulfuric acid.
Catalytic Aerobic Oxidation: p-Toluic acid can be synthesized from p-cymene using a mixed Co(NO₃)₂/MnBr₂ catalytic system under aerobic conditions.
Industrial Production Methods: Industrial production often involves the catalytic aerobic oxidation method due to its efficiency and scalability. The use of mixed metal catalysts and controlled reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids.
Substitution: Formation of substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of esterification and hydrolysis reactions .
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions .
Industry:
- Utilized in the production of polymers and resins.
- Acts as a plasticizer in the manufacturing of plastics .
Wirkmechanismus
The mechanism of action of p-toluic acid, 2-naphthyl ester primarily involves its hydrolysis under acidic or basic conditions. The ester bond is cleaved, releasing p-toluic acid and 2-naphthol. This hydrolysis can be catalyzed by esterases in biological systems, making it useful in drug delivery applications where controlled release of active compounds is desired .
Vergleich Mit ähnlichen Verbindungen
- p-Toluic acid, phenyl ester
- p-Toluic acid, benzyl ester
- p-Toluic acid, methyl ester
Comparison:
- 2-naphthyl 4-methylbenzoate is unique due to the presence of the 2-naphthyl group, which imparts distinct chemical and physical properties compared to other esters of p-toluic acid. The 2-naphthyl group enhances the compound’s stability and makes it more suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
84647-13-2 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
naphthalen-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C18H14O2/c1-13-6-8-15(9-7-13)18(19)20-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3 |
InChI-Schlüssel |
YFQGMYOMLGSYSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



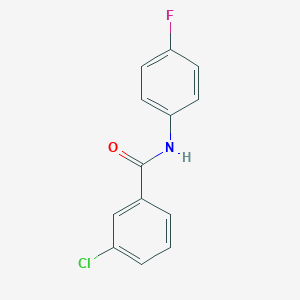

![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)


